2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
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Overview
Description
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: This compound shares the methoxy group but lacks the piperidine moiety, resulting in different chemical and biological properties.
3-(Piperidin-4-ylmethoxy)pyridine: This compound has a similar structure but with the methoxy group at a different position, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-3-2-11(9-14-12)8-10-4-6-13-7-5-10/h2-3,9-10,13H,4-8H2,1H3 |
InChI Key |
IJNSDVVTPRUQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
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